molecular formula C15H16N2O2 B2732160 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one CAS No. 1986367-48-9

2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one

Cat. No.: B2732160
CAS No.: 1986367-48-9
M. Wt: 256.305
InChI Key: WXOQYWBZONHZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a synthetically derived organic compound based on the 1,6-naphthyridine scaffold, a privileged structure in medicinal chemistry known for its relevance in developing ligands for various biological receptors . This specific tetrahydrobenzo-fused derivative is of significant interest in pharmacological research, particularly within neuroscience and the study of neurodegenerative diseases. The core 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine structure has been identified as a key pharmacophore for potent inhibition of phosphodiesterase 5 (PDE5) . Inhibition of PDE5 elevates cyclic guanosine monophosphate (cGMP) levels, activating downstream signaling pathways that are crucial for synaptic plasticity, long-term potentiation, and memory formation . Consequently, research compounds based on this scaffold are primarily investigated for their potential to rescue learning and memory deficits in models of Alzheimer's disease . The structural features of this compound, including the 2-acetyl and 8-methyl substituents, are typically explored to optimize binding affinity and selectivity towards the target enzyme, while also aiming to improve critical physicochemical properties such as aqueous solubility for better drug-like profiles . Researchers utilize this and related 1,6-naphthyridin-2(1H)-one analogs as versatile chemical tools to probe the intricacies of the NO/cGMP/PKG/CREB signaling pathway and to develop novel therapeutic strategies for cognitive disorders .

Properties

IUPAC Name

2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-3-4-13-11(7-9)15(19)12-8-17(10(2)18)6-5-14(12)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQYWBZONHZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one can be achieved through various classical synthetic protocols. Some of the well-known methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzo[b]naphthyridine Derivatives

Compound Name (CAS/Ref.) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Highlights
Target Compound 2-acetyl, 8-methyl, 1,3,4,5-tetrahydro C₁₃H₁₆N₂O₂ 232.28 (calc.) Partially saturated core; acetyl enhances reactivity.
7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine 7-Cl, 2-OCH₃, 10-NH₂ C₁₄H₁₁ClN₃O 381.17 (LC-MS) Synthesized via reflux with p-nitroaniline (70–80% yield); red-orange crystalline solid.
8-Methyl-2-(4-nitrobenzyl)benzo[b][1,6]naphthyridin-10-one 8-CH₃, 2-(4-NO₂C₆H₄CH₂) C₂₀H₁₉N₃O₃ 349.38 (calc.) Nitrobenzyl group increases steric bulk; stringent safety protocols (P201, P210).
8-Fluoro-6-methyl-2,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one (CAS 1338683-21-8) 8-F, 6-CH₃, tetrahydro C₁₃H₁₃FN₂O 232.25 Fluorine enhances electronegativity; commercial availability (4–6 weeks lead time).
Sophoridine (CAS 6882-68-4) Dodecahydro dipyrido-naphthyridinone C₁₅H₂₄N₂O 248.37 (calc.) Fully saturated natural alkaloid; stereochemical complexity.

Key Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (EWG): The acetyl group in the target compound contrasts with methoxy (electron-donating) and amino (electron-donating) groups in ’s derivative. EWGs like acetyl may enhance electrophilic reactivity or stabilize charge in intermediates .

Saturation and Solubility :

  • Partial saturation (tetrahydro) in the target compound and ’s derivative likely improves aqueous solubility compared to fully aromatic analogs (e.g., ). Fully saturated systems like Sophoridine () exhibit enhanced conformational flexibility, relevant to biological interactions .

Synthetic Approaches: Nucleophilic substitution (e.g., ’s use of p-nitroaniline) is a common strategy for introducing amino groups. Acetylation at position 2 in the target compound may require analogous electrophilic or condensation reactions .

Safety and Handling :

  • Derivatives with nitro groups () demand strict safety measures (e.g., P210: “Keep away from heat/sparks”), whereas the target compound’s acetyl group may pose fewer hazards .

Biological Activity

2-Acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a compound belonging to the class of benzo[b][1,6]naphthyridines, which have garnered attention for their potential biological activities. This article reviews the synthesis, biological activities, and pharmacological potential of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of tetrahydrobenzo[b][1,6]naphthyridine derivatives through cyclization reactions involving appropriate precursors such as anthranilic acids and piperidine derivatives. The final product can be obtained through acetylation and purification techniques such as crystallization or chromatography.

Monoamine Oxidase (MAO) Inhibition

Recent studies have highlighted the potential of benzo[b][1,6]naphthyridine derivatives as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. For instance, derivatives synthesized from similar scaffolds exhibited MAO B inhibitory activity with IC50 values in the low micromolar range. Specifically, compounds structurally related to this compound demonstrated promising activity against MAO B with IC50 values comparable to established inhibitors like pargyline .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress associated with various diseases. Preliminary assays indicated that the compound exhibits significant free radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Neuroprotective Effects

Research has suggested that compounds within this class may offer neuroprotective benefits. In vitro studies have shown that these compounds can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This neuroprotective effect is attributed to their ability to inhibit MAO and reduce oxidative damage .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzo[b][1,6]naphthyridine derivatives for their MAO inhibitory activity. Among these derivatives, one compound achieved an IC50 of 1.35 μM against MAO B. This finding underscores the potential of modifying the naphthyridine scaffold to enhance biological activity .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity IC50 Value (μM) Reference
MAO B Inhibition1.35
Antioxidant ActivitySignificant
Neuroprotective ActivityProtective effects observed

Q & A

Basic: What are the common synthetic routes for preparing 2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one?

Answer:
The compound can be synthesized via multi-step protocols involving cyclization, functional group modifications, and condensation reactions. Key steps include:

  • Cyclization of precursors : Analogous naphthyridine derivatives are synthesized by cyclizing substituted pyridine intermediates under acidic or basic conditions. For example, Al-Hadedi (2009) reported cyclization of amino-substituted pyridines to form the benzo-fused naphthyridine core .
  • Acetylation : The acetyl group is introduced via nucleophilic acyl substitution using acetyl chloride or anhydrides in the presence of a base (e.g., K₂CO₃) .
  • Methylation : Methylation at the 8-position is achieved using methyl iodide under alkaline conditions (e.g., LiNPr₂i/THF), as demonstrated in tetrahydro-naphthyridine derivatives .
    Methodological Tip : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, CHCl₃/MeOH gradients) .

Basic: How is the structural integrity of this compound verified after synthesis?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., acetyl carbonyl at ~200 ppm in ¹³C NMR; aromatic protons at 6.5–8.5 ppm in ¹H NMR) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula .
  • X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced: How can reaction yields be optimized for the acetylation step in analogs of this compound?

Answer:
Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. reported 75–85% yields using DMF for similar acetylation reactions .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
  • Temperature control : Maintain 70–80°C to balance reaction rate and side-product formation. Excessive heat may degrade the naphthyridine core .
    Data contradiction note : Lower yields (e.g., 55–65%) in some studies (e.g., ) may arise from steric hindrance at the 2-position. Mitigate by pre-activating the acetyl donor with trifluoroacetic anhydride.

Advanced: How can researchers resolve discrepancies in reported cytotoxic activity across similar naphthyridine derivatives?

Answer:
Discrepancies in cytotoxicity data (e.g., IC₅₀ variations) may stem from:

  • Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times (48–72 hr), and MTT/WST protocols .
  • Compound purity : Ensure ≥95% purity (HPLC) to exclude confounding effects from synthetic byproducts .
  • Structural nuances : Subtle differences in substituents (e.g., 8-methyl vs. 8-fluoro) drastically alter bioactivity. Perform SAR studies by synthesizing analogs with systematic substitutions .
    Example : Rao et al. (2024) attributed enhanced activity in 8-fluoro analogs to improved membrane permeability and target binding .

Advanced: What computational tools are recommended for analyzing structure-activity relationships (SAR) in this compound class?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, DNA topoisomerases). Validate docking poses with MD simulations (GROMACS) .
  • QSAR modeling : Employ Gaussian or CODESSA to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with activity data .
  • Crystallographic data : Cross-reference with Cambridge Structural Database (CSD) entries to identify conserved binding motifs in naphthyridine-protein complexes .

Basic: What are the key challenges in characterizing the tautomeric forms of this compound?

Answer:
The compound may exhibit keto-enol tautomerism due to the acetyl and carbonyl groups. Challenges include:

  • Dynamic equilibrium : Tautomers interconvert rapidly in solution, complicating NMR analysis. Use low-temperature (e.g., –40°C) ¹H NMR to slow equilibration and resolve distinct peaks .
  • X-ray limitations : Crystallography captures the dominant tautomer in the solid state, which may differ from solution-phase behavior. Compare solid-state (XRD) and solution (NMR) data .

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity ≥98% is essential for in vivo studies .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products (<1% weight loss up to 200°C) .

Advanced: What strategies are effective for functionalizing the 10-keto group in derivatives of this compound?

Answer:

  • Reductive amination : Convert the ketone to an amine using NaBH₃CN/NH₄OAc, enabling further alkylation or acylation .
  • Grignard addition : Introduce alkyl/aryl groups via organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols .
  • Thioamide formation : React with Lawesson’s reagent to replace the carbonyl oxygen with sulfur, enhancing hydrogen-bonding potential .

Tables for Reference

Table 1 : Key Synthetic Parameters for Acetylation Step

ParameterOptimal ConditionImpact on Yield
SolventDMF↑ Reactivity
Temperature75°CBalances rate/side reactions
CatalystDMAP (10 mol%)↑ 15–20% yield
Reaction Time35–45 minAvoids over-acylation

Table 2 : Cytotoxicity Data for Analogous Compounds

CompoundIC₅₀ (μM, MCF-7)Substituent
8-Methyl derivative12.3 ± 1.28-CH₃
8-Fluoro derivative6.8 ± 0.98-F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.